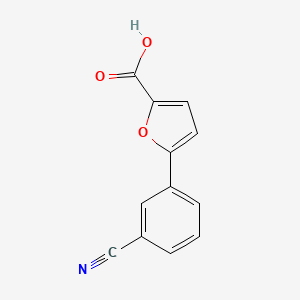
5-(3-cyanophenyl)furan-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-cyanophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3. It belongs to the class of furan derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a furan ring substituted with a 3-cyanophenyl group and a carboxylic acid group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyanophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-furoic acid methyl ester and 3-cyanophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the bromo-furan derivative with the cyanophenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Hydrolysis: The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-cyanophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-aminophenyl)furan-2-carboxylic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
5-(3-cyanophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds targeting various diseases.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-cyanophenyl)furan-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-cyanophenyl)furan-2-carboxylic acid
- 5-(4-cyanophenyl)furan-2-carboxylic acid
- 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid
Uniqueness
5-(3-cyanophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-cyanophenyl group enhances its reactivity and potential for forming diverse derivatives with unique applications in various fields .
Propriétés
Numéro CAS |
253679-32-2 |
|---|---|
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
5-(3-cyanophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO3/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6H,(H,14,15) |
Clé InChI |
ZBBYBWMLIOUQRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



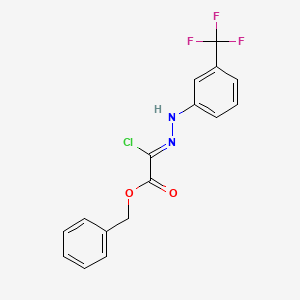
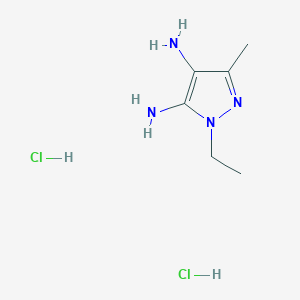
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
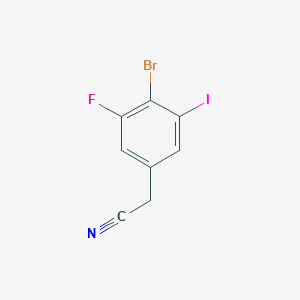

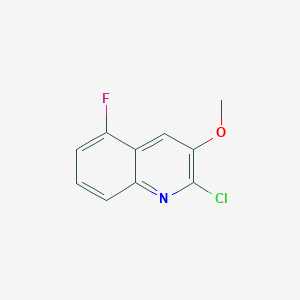
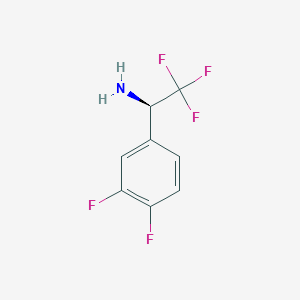
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
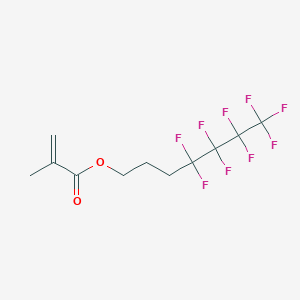
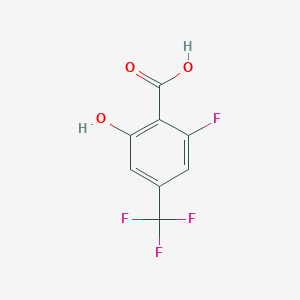
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
